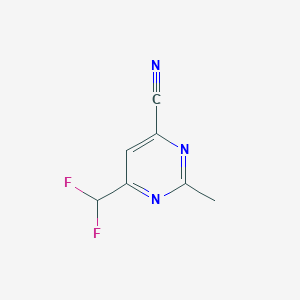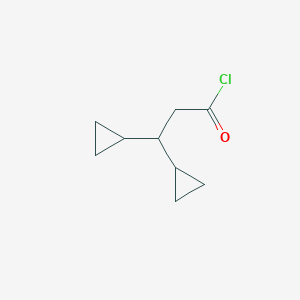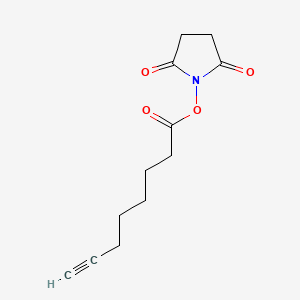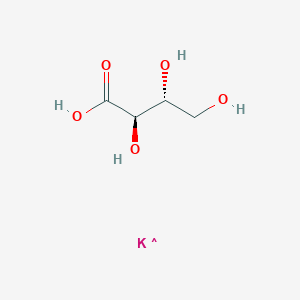
3-Chloro-2-methylphenylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methylphenylzinc bromide is an organozinc compound with the molecular formula C₇H₆BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylphenylzinc bromide can be synthesized through the reaction of 3-chloro-2-methylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolution of 3-chloro-2-methylbromobenzene in THF.
- Addition of zinc powder or zinc dust to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve larger reactors and more controlled environments to ensure consistency and purity. The use of automated systems for reagent addition and temperature control is common to optimize the yield and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-methylphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions. It can participate in:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Negishi Coupling: Similar to the Suzuki-Miyaura coupling, this reaction uses a nickel or palladium catalyst to couple this compound with various electrophiles.
Common Reagents and Conditions:
Catalysts: Palladium or nickel catalysts are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or other suitable bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or other polar aprotic solvents.
Major Products: The major products formed from these reactions are typically biaryl compounds or substituted alkenes, depending on the nature of the electrophile used in the coupling reaction .
Applications De Recherche Scientifique
3-Chloro-2-methylphenylzinc bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 3-chloro-2-methylphenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The compound acts as a nucleophile, donating its phenyl group to an electrophilic partner in the presence of a catalyst. This process typically involves the following steps:
Oxidative Addition: The catalyst forms a complex with the electrophile.
Transmetalation: The phenyl group from this compound is transferred to the catalyst.
Reductive Elimination: The final product is released, regenerating the catalyst for further reactions.
Comparaison Avec Des Composés Similaires
- Phenylzinc bromide
- 2-Methylphenylzinc bromide
- 4-Chlorophenylzinc bromide
Comparison: 3-Chloro-2-methylphenylzinc bromide is unique due to the presence of both a chlorine and a methyl group on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to phenylzinc bromide, the additional substituents can provide steric and electronic effects that may enhance or hinder certain reactions .
Propriétés
Formule moléculaire |
C7H6BrClZn |
|---|---|
Poids moléculaire |
270.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-2-methylbenzene-3-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NDHRZEWVXXNGSN-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C=CC=C1Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Bicyclo[2.2.1]hept-2-yl-2-[5-(4-chloro-phenoxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B14883380.png)


![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14883405.png)

![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine](/img/structure/B14883410.png)


![[(1R,9aR)-9a-methyloctahydro-2H-quinolizin-1-yl]methanol](/img/structure/B14883419.png)

